molecular formula C20H19NO4S2 B2990631 Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899977-13-0

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2990631
CAS No.: 899977-13-0
M. Wt: 401.5
InChI Key: BVUUQWVBSNJWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring, a phenyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10)

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives may exhibit biological activities, making it a potential candidate for drug development and biochemical studies.

    Medicine: The compound’s structural features suggest potential pharmacological properties, which could be explored for therapeutic applications.

    Industry: It can be used in the development of materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate
  • Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-ethylthiophene-2-carboxylate
  • Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-13-9-14(2)11-16(10-13)21-27(23,24)19-17(15-7-5-4-6-8-15)12-26-18(19)20(22)25-3/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUUQWVBSNJWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.